molecular formula C10H10N2O2 B071919 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol CAS No. 177478-61-4

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol

Cat. No. B071919
M. Wt: 190.2 g/mol
InChI Key: MZPCRNKZRHERFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has shown promising results in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including proteins and enzymes. It has been suggested that this compound may exert its effects by modulating the activity of these targets.

Biochemical And Physiological Effects

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol in lab experiments is its versatility. This compound can be used in various assays, including cell-based assays and biochemical assays. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific biological targets. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions.
Conclusion:
In conclusion, 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol is a heterocyclic compound that has shown promising results in various scientific fields. Its unique properties make it a valuable tool for studying protein-protein interactions, enzyme activity, and the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with glyoxal, followed by the reaction of the resulting intermediate with ethylene diamine. The final product is obtained through the reduction of the intermediate with sodium borohydride. This method has been optimized for high yields and purity and has been widely used in research laboratories.

Scientific Research Applications

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol has shown promising results in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, this compound has been shown to have potent antioxidant and anti-inflammatory properties. In biochemistry, this compound has been used as a probe to study protein-protein interactions and enzyme activity.

properties

CAS RN

177478-61-4

Product Name

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol

InChI

InChI=1S/C10H10N2O2/c13-8-4-1-3-7-9(8)11-10-12(7)5-2-6-14-10/h1,3-4,13H,2,5-6H2

InChI Key

MZPCRNKZRHERFU-UHFFFAOYSA-N

SMILES

C1CN2C3=C(C(=CC=C3)O)N=C2OC1

Canonical SMILES

C1CN2C3=C(C(=CC=C3)O)N=C2OC1

synonyms

2H-[1,3]Oxazino[3,2-a]benzimidazol-9-ol,3,4-dihydro-(9CI)

Origin of Product

United States

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